4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Description
4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular receptors and enzymes
Mode of Action
Similar compounds often work by binding to their target proteins and modulating their activity
Biochemical Pathways
Similar compounds have been found to affect various cellular processes and pathways . The downstream effects of these pathway alterations would depend on the specific targets of the compound and their roles in cellular function.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, such as modulating enzyme activity or altering cellular signaling .
Biochemical Analysis
Biochemical Properties
4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, the compound binds to specific receptor proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . Changes in gene expression induced by this compound can lead to alterations in protein synthesis, affecting cell growth and apoptosis. Furthermore, its impact on cellular metabolism includes modulation of metabolic enzymes, which can alter the flux of metabolites through various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, the compound can activate or repress transcription factors, leading to changes in gene expression . These molecular interactions are critical for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or varying pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cell signaling and metabolism, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, toxic or adverse effects can occur, including hepatotoxicity or nephrotoxicity. Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it may require specific cofactors for its metabolism, influencing its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, binding to plasma proteins can influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets.
Properties
IUPAC Name |
4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-12-3-5-14(6-4-12)18(27)25-15-7-9-26(10-8-15)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11,15H,7-10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOISVSOTSUXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.